N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” is a compound that has been synthesized and characterized in scientific research . It is derived from 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety .
Synthesis Analysis
This compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .Scientific Research Applications
Spectroscopic and Structural CharacterizationN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide has been extensively studied for its spectroscopic and structural properties. Research shows that its molecular geometries and vibrational frequencies have been calculated and compared with experimental data using density functional theory (DFT), revealing good agreement with X-ray structures. This compound also exhibits
Scientific Research Applications of this compound
Spectroscopic and Structural Characterization
This compound has been extensively studied for its spectroscopic and structural properties. Research shows that its molecular geometries and vibrational frequencies have been calculated and compared with experimental data using density functional theory (DFT), revealing good agreement with X-ray structures. This compound also exhibits molecular electrostatic potential, frontier molecular orbitals analysis, and thermodynamic properties, indicating its potential for various scientific applications (Arslan, Kazak, & Aydın, 2015).
Heterocyclic Synthesis
Another application of this compound is in the field of heterocyclic synthesis. It serves as a key intermediate in the creation of various heterocyclic compounds. For instance, it has been used to synthesize pyrazole, pyridine, and pyrimidine derivatives, highlighting its versatility in organic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).
Crystallography and Molecular Interactions
The compound has been a subject of study in crystallography, particularly focusing on its intermolecular interactions. Detailed analyses such as X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been performed. These studies provide insights into the molecular arrangements and stability, facilitated by hydrogen bonding and π-interactions (Saeed et al., 2020).
Antimicrobial and Anticancer Activities
This compound has shown potential in medical research, particularly in developing novel pharmaceutical agents. Studies have indicated its role in synthesizing Schiff bases with notable antibacterial activities. This suggests its potential utility in developing new antimicrobial drugs (Asiri & Khan, 2010). Additionally, derivatives of this compound have been screened for anti-breast cancer activities, indicating its possible application in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).
Molecular Conformations and Hydrogen Bonding
The compound's derivatives exhibit a range of biological activities and have been analyzed for different molecular conformations and hydrogen bonding patterns. This research contributes to the understanding of how molecular structure influences biological activity, which is crucial for drug design (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitro-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-14-23(20(26)16-10-12-18(13-11-16)25(28)29)19-15(2)22(3)24(21(19)27)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBYHSLFGLGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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